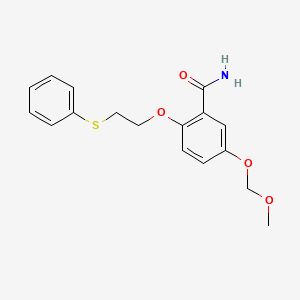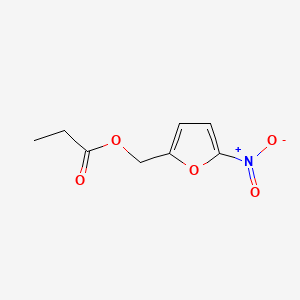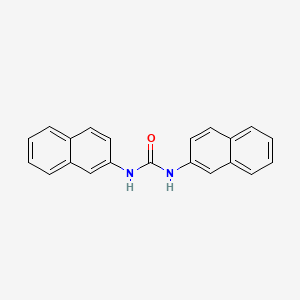
methyl (Z)-3-anilino-2-nitroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-3-anilino-2-nitroprop-2-enoate is an organic compound characterized by its unique structural features, including a nitro group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-anilino-2-nitroprop-2-enoate typically involves the condensation of aniline with methyl 2-nitroacrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-3-anilino-2-nitroprop-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: Methyl (Z)-3-anilino-2-aminoprop-2-enoate.
Substitution: Various substituted aniline derivatives.
Hydrolysis: Methyl (Z)-3-anilino-2-nitroprop-2-enoic acid.
Aplicaciones Científicas De Investigación
Methyl (Z)-3-anilino-2-nitroprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the design of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of methyl (Z)-3-anilino-2-nitroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl (Z)-3-anilino-2-nitroprop-2-enoate can be compared with other similar compounds, such as:
Methyl (E)-3-anilino-2-nitroprop-2-enoate: The (E)-isomer has different spatial arrangement of substituents, leading to variations in reactivity and biological activity.
Methyl 3-anilino-2-nitropropanoate: Lacks the double bond, resulting in different chemical properties and reactivity.
Methyl 3-anilino-2-nitrobut-2-enoate: Contains an additional carbon in the chain, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific (Z)-configuration, which influences its chemical reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H10N2O4 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
methyl (Z)-3-anilino-2-nitroprop-2-enoate |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)9(12(14)15)7-11-8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7- |
Clave InChI |
XEPBMOGQWNYCNO-CLFYSBASSA-N |
SMILES isomérico |
COC(=O)/C(=C/NC1=CC=CC=C1)/[N+](=O)[O-] |
SMILES canónico |
COC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


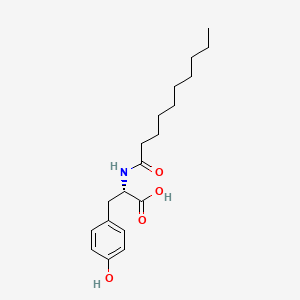

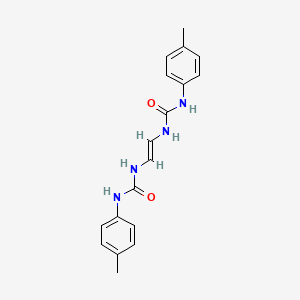

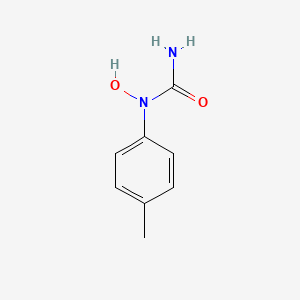
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
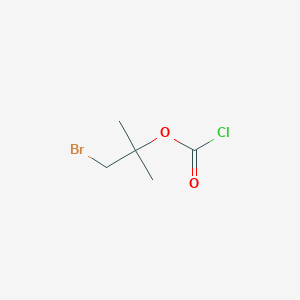

![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
